molecular formula C60H64N8O12 B611134 Mc-Val-Ala-pbd CAS No. 1342820-51-2

Mc-Val-Ala-pbd

Cat. No. B611134
M. Wt: 1089.21
InChI Key: TWQIMWSQDICMSE-DGCIIGOYSA-N
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Description

Mc-Val-Ala-pbd, also known as Talirine, is a compound with the molecular formula C60H64N8O12 . It is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) that uses the antitumor antibiotic, pyrrolobenzodiazepine (PBD), a cytotoxic DNA crosslinking agent, linked via the cleavable linker MC-Val-Ala .


Synthesis Analysis

The synthesis of Mc-Val-Ala-pbd involves the use of PBD, a cytotoxic DNA crosslinking agent, linked via the cleavable linker MC-Val-Ala . The maleimide group is reactive to the surfuryl group (SH group), which is useful for making antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular weight of Mc-Val-Ala-pbd is 1089.2 g/mol . The exact mass is 1088.46 . The elemental analysis shows that it contains Carbon (66.16%), Hydrogen (5.92%), Nitrogen (10.29%), and Oxygen (17.63%) .


Chemical Reactions Analysis

Mc-Val-Ala-pbd is part of the ADCs, which harness the highly specific targeting capabilities of an antibody to deliver a cytotoxic payload to specific cell types . The payload N-acetyl-gamma-calicheamicin is covalently attached to the linker 4-(4-acetylphenoxy)butanoic acid (ActBut) which is bound to exposed lysine residues .

Scientific Research Applications

  • Genetic Polymorphisms and Chemical Sensitivity : A study investigated the effect of genetic polymorphisms on the risk of chemical sensitivity. Significant differences were observed in SOD2 polymorphisms and allele frequency distribution in high chemical sensitive subjects, indicating a genetic predisposition to chemical sensitivity (Xiaoyi Cui et al., 2013).

  • Substrate Specificity of Human Mast Cell Chymase : Research on the extended substrate specificity of the human chymase, a major granule constituent of mast cells, reveals a stringent substrate recognition profile. This study provides insights into the enzymatic activity and substrate interactions which could be relevant to understanding the behavior of similar compounds (M. Andersson et al., 2009).

  • Cytochrome P450 2B1 Specificity Engineering : A study on cytochrome P450 2B1 explored the conversion of an androgen hydroxylase through site-directed mutations, which could provide insights into the manipulation of enzymatic specificity relevant to compounds like Mc-Val-Ala-pbd (J. Halpert & Y. He, 1993).

  • Manganese Superoxide Dismutase (MnSOD) Gene Polymorphism : A study on the MnSOD gene polymorphism's effect on susceptibility to alcoholic cirrhosis, hepatocellular carcinoma, and death highlights the importance of genetic variation in response to oxidative stress, which could indirectly relate to the study of Mc-Val-Ala-pbd (P. Nahon et al., 2005).

  • Chimeric Melanotropin-Deltorphin Analogues : Research into the design of novel chimeric melanotropin-deltorphin analogues and their bioactivity at melanocortin receptors might offer parallel insights for understanding the pharmacological interactions of Mc-Val-Ala-pbd (G. Han et al., 2003).

Safety And Hazards

The safety data sheet for Mc-Val-Ala-pbd is available, but the specific safety and hazards information is not provided in the search results .

Future Directions

The future directions for Mc-Val-Ala-pbd and other ADCs involve selecting antibody serotypes, increasing antibody humanization, adjusting and optimizing antibody structures . There is also a focus on generating homogeneous constructs with precise drug loading and predetermined, controlled sites of attachment .

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQIMWSQDICMSE-DGCIIGOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H64N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mc-Val-Ala-pbd

CAS RN

1342820-51-2
Record name Mc-Val-Ala-pbd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALIRINE MALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
J Mantaj, PJM Jackson, KM Rahman… - Angewandte Chemie …, 2017 - Wiley Online Library
… studies on the bystander effect associated with PBD-containing ADCs, 106 demonstrating that an ADC comprised of a CD30 + -targeted antibody conjugated to a MC-Val-Ala-PBD …
Number of citations: 240 onlinelibrary.wiley.com
J Mantaj, PJM Jackson, KM Rahman… - Angewandte …, 2017 - Wiley Online Library
… Es wurde gezeigt, dass ein ADC mit einem auf CD30 + abzielenden Antikörper, der an ein MC-Val-Ala-PBD-Dimer-Konstrukt konjugiert ist (identisch zu dem, das bei CD33A, SGN-…
Number of citations: 1 onlinelibrary.wiley.com

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